molecular formula C12H11ClN2O4 B2898409 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide CAS No. 2034384-02-4

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide

Cat. No.: B2898409
CAS No.: 2034384-02-4
M. Wt: 282.68
InChI Key: VYBQVZNPLOITHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to an ethyl chain terminating in a 2,4-dioxo-1,3-oxazolidinyl moiety. This heterocyclic oxazolidinone group confers unique electronic and steric properties, making the compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to rigid, planar heterocycles.

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-9-3-1-2-8(6-9)11(17)14-4-5-15-10(16)7-19-12(15)18/h1-3,6H,4-5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBQVZNPLOITHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxazolidinone intermediate, which is then reacted with a chloro-substituted benzoyl chloride under appropriate conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the benzamide group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Heterocycle/Substituent Molecular Formula Molecular Weight logP Key Features
Target Compound 2,4-Dioxo-1,3-oxazolidin-3-yl C12H11ClN2O4 294.68* ~3.2 Balanced solubility-stability profile
3-Chloro-N-(3-ethyl-2-oxo-benzoxazol-6-yl) Benzoxazole C16H13ClN2O3 316.74 3.45 High rigidity, low solubility
3-Chloro-N-(1,2-oxazol-3-yl) Oxazole C10H7ClN2O2 230.63 ~2.8 Small size, moderate polarity
2-Chloro-N-(dimethylbenzoxazol-phenyl) Dimethylbenzoxazole C22H16Cl2N2O2 411.28 >4.0 High lipophilicity, dual chloro
Thiazole-pyridine analog Thiazole-pyridine C17H14ClN3OS 343.83 ~3.5 Basic nitrogens, metal coordination

*Estimated based on structural similarity.

Q & A

Q. What are the critical steps in synthesizing 3-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Amidation : Coupling 3-chlorobenzoic acid derivatives with an ethylenediamine precursor.

Oxazolidinone Formation : Cyclization using carbonyl diimidazole (CDI) or phosgene derivatives to form the 2,4-dioxo-1,3-oxazolidin-3-yl moiety.
Optimization strategies:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalysts : Employ triethylamine or DMAP for efficient amidation .
    Table 1 : Yield Optimization Under Different Conditions
StepSolventTemp (°C)CatalystYield (%)
AmidationDMF25None65
AmidationTHF50Triethylamine78
CyclizationDMSO70DMAP82

Q. What spectroscopic methods are essential for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the benzamide linkage and oxazolidinone ring (e.g., carbonyl peaks at ~170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 309.05) .
  • HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can preliminary biological screening assays be designed to evaluate anticancer potential?

  • Methodological Answer :
  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or topoisomerases via fluorometric assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess cell death mechanisms .

Advanced Research Questions

Q. How does the oxazolidinone moiety influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Hydrogen Bonding : The 2,4-dioxo groups enhance binding to enzyme active sites (e.g., kinase ATP pockets) .
  • Structure-Activity Relationship (SAR) : Compare analogs (Table 2) to identify critical substituents.
    Table 2 : SAR of Oxazolidinone Derivatives
CompoundR-GroupIC50_{50} (EGFR, nM)
Target-CH2_2CH2_2-12.3
Analog A-CH2_2-45.6
Analog B-Ph->100

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELXL address them?

  • Methodological Answer :
  • Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals .
  • High-Resolution Data : Apply anisotropic displacement parameters and H-atom positioning for accuracy .
  • Validation : Check Rint_{\text{int}} (<5%) and CCDC deposition for reproducibility .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • ADMET Prediction : SwissADME or ProTox-II for bioavailability, hepatotoxicity, and hERG channel inhibition .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray diffraction .
  • Meta-Analysis : Compare IC50_{50} values across cell lines (Table 3) to identify context-dependent effects.
    Table 3 : Variability in Anticancer Activity
StudyCell LineIC50_{50} (µM)
AMCF-71.2
BHeLa8.7
CA54915.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.